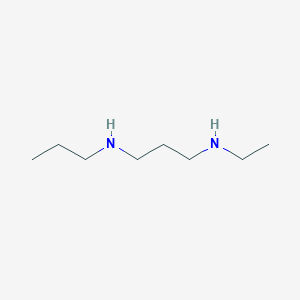

N1-Ethyl-N3-propyl-1,3-propanediamine

Description

Contextualization of Substituted 1,3-Propanediamines in Organic and Inorganic Chemistry

Substituted 1,3-propanediamines are a significant class of organic compounds characterized by a propane (B168953) backbone with amino groups at the 1 and 3 positions, where one or more hydrogen atoms on the nitrogen atoms are replaced by other organic substituents. These compounds are integral to various chemical disciplines.

In organic synthesis, 1,3-diamines are valuable building blocks and synthons. researchgate.netnih.gov They are key precursors in the synthesis of heterocyclic compounds, polyamides, and various pharmacologically active molecules. nih.gov The presence of two nucleophilic nitrogen atoms at a 1,3-distance allows for the construction of six-membered rings, which are common motifs in natural products and pharmaceuticals. Furthermore, chiral 1,3-diamines are employed as ligands and catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov

In the realm of inorganic and coordination chemistry, substituted 1,3-propanediamines are widely used as chelating ligands. The two nitrogen atoms can coordinate to a single metal center to form a stable six-membered chelate ring. The substituents on the nitrogen atoms can be varied to fine-tune the steric and electronic properties of the resulting metal complexes. tandfonline.com This tunability is crucial for applications in catalysis, where the ligand architecture can significantly influence the activity and selectivity of the metal catalyst. mdpi.com For instance, complexes derived from salen-type ligands, which are synthesized from diamines, have been extensively studied for their catalytic, electrochemical, and biological properties. mdpi.comnih.gov

The general structure of a 1,3-propanediamine allows for a wide variety of substitutions, leading to a vast library of compounds with diverse properties. Symmetrically substituted diamines, such as N,N'-diethyl-1,3-propanediamine, have been studied for their coordination chemistry and potential applications. sigmaaldrich.comnih.gov Asymmetrically substituted diamines, like the subject of this article, offer additional complexity and potential for specific interactions, although they are often more challenging to synthesize selectively.

Significance and Research Trajectory of N1-Ethyl-N3-propyl-1,3-propanediamine

Given the lack of specific literature on N1-Ethyl-N3-propyl-1,3-propanediamine, its significance and research trajectory can only be inferred from the established roles of its structural analogs. The asymmetrical nature of this compound, with a smaller ethyl group on one nitrogen and a larger propyl group on the other, could offer unique properties.

Hypothetically, in coordination chemistry, this asymmetry could lead to metal complexes with lower symmetry, which might be advantageous in certain catalytic applications where precise control of the metal's coordination sphere is required. The differential steric hindrance of the ethyl and propyl groups could influence the binding of substrates to the metal center.

In the context of materials science, asymmetrically substituted diamines can be used to create polymers with specific properties. For example, they could be incorporated into polyamides or polyimides to disrupt chain packing and alter physical properties such as solubility and glass transition temperature. The modification of polymer membranes with various diamines to tune gas separation properties is an active area of research. mdpi.com

The synthesis of asymmetrically substituted 1,3-propanediamines generally requires multi-step procedures with careful use of protecting groups to achieve selective alkylation of the two nitrogen atoms. The development of efficient and selective synthetic methods for such compounds remains a topic of interest in organic chemistry. researchgate.net

While direct research on N1-Ethyl-N3-propyl-1,3-propanediamine is not currently prominent, its structural features suggest potential for future investigation as a specialized ligand in coordination chemistry, a monomer for advanced materials, or an intermediate in the synthesis of complex organic molecules. Future research would first need to focus on establishing efficient synthetic routes and thoroughly characterizing its fundamental chemical and physical properties.

Compound Properties and Data

Due to the absence of specific experimental data for N1-Ethyl-N3-propyl-1,3-propanediamine, the following table provides general properties for the parent compound, 1,3-Propanediamine, to offer some context.

| Property | Value |

| Molecular Formula | C3H10N2 |

| Molar Mass | 74.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 139-140 °C |

| Density | 0.888 g/mL |

| Solubility in water | Miscible |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N'-propylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-6-10-8-5-7-9-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHLTSNIGITTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCNCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for N1 Ethyl N3 Propyl 1,3 Propanediamine

Alkylation Strategies in the Synthesis of N1-Ethyl-N3-propyl-1,3-propanediamine

Direct alkylation of 1,3-propanediamine with a mixture of ethyl and propyl halides is generally avoided due to the formation of a complex mixture of products, including mono-, di-, and poly-alkylated species, as well as symmetrically and unsymmetrically substituted diamines. To achieve a controlled and selective synthesis of N1-Ethyl-N3-propyl-1,3-propanediamine, a stepwise approach involving the use of a protecting group is the preferred method.

A common strategy involves the mono-protection of 1,3-propanediamine, typically with a tert-butoxycarbonyl (Boc) group. chemicalbook.commedkoo.comsigmaaldrich.com This is achieved by reacting 1,3-propanediamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), resulting in the formation of N-Boc-1,3-propanediamine. chemicalbook.comresearchgate.net This intermediate, with one amine functionality masked, allows for the selective alkylation of the remaining free primary amine. sigmaaldrich.com

The synthesis can then proceed in a two-step alkylation sequence. First, the free amine of N-Boc-1,3-propanediamine is alkylated with either an ethyl or a propyl halide (e.g., ethyl bromide or propyl iodide). This is followed by the removal of the Boc protecting group under acidic conditions. The resulting mono-alkylated 1,3-propanediamine can then be subjected to a second alkylation step with the other alkyl halide to introduce the second, different alkyl group, yielding the final product, N1-Ethyl-N3-propyl-1,3-propanediamine. The order of introduction of the ethyl and propyl groups can be interchanged.

Table 1: Key Intermediates in Alkylation Strategies

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 1,3-Propanediamine | 109-76-2 | C₃H₁₀N₂ | Starting Material |

| N-Boc-1,3-propanediamine | 75178-96-0 | C₈H₁₈N₂O₂ | Mono-protected Intermediate |

| N-Ethyl-1,3-propanediamine | 10563-23-2 | C₅H₁₄N₂ | Mono-alkylated Intermediate |

| N-Propyl-1,3-propanediamine | 23764-31-0 | C₆H₁₆N₂ | Mono-alkylated Intermediate |

Exploration of Alternative Reaction Conditions and Synthetic Routes

Alternative synthetic pathways to N1-Ethyl-N3-propyl-1,3-propanediamine and related unsymmetrical diamines often involve reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This method offers a high degree of control and can be performed in a one-pot fashion under relatively mild conditions. wikipedia.org

One potential reductive amination route would involve the reaction of a mono-protected 3-aminopropanal (B1211446) derivative with either ethylamine (B1201723) or propylamine (B44156) in the presence of a reducing agent. For instance, N-Boc-3-aminopropanal could be reacted with ethylamine to form an intermediate imine, which is then reduced in situ to yield N-Boc-N'-ethyl-1,3-propanediamine. After deprotection of the Boc group, a second reductive amination with propanal would yield the target molecule. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.comsigmaaldrich.com

Another approach could start from 3-chloropropylamine (B7771022) derivatives. For example, reacting 3-chloropropylamine with ethylamine would yield N-ethyl-1,3-propanediamine. Subsequent reaction with a propylating agent would then give the final product. Careful control of reaction conditions is crucial to avoid side reactions and ensure high yields.

The choice of solvent, temperature, and catalyst can significantly impact the efficiency and selectivity of these reactions. For instance, some reductive amination procedures are carried out in methanol (B129727) or other protic solvents, while others may benefit from the use of dehydrating agents to drive the initial imine formation. google.comgoogle.com

Synthesis of Isotopically Labeled N1-Ethyl-N3-propyl-1,3-propanediamine Analogues

The synthesis of isotopically labeled compounds, such as deuterated N1-Ethyl-N3-propyl-1,3-propanediamine, is of significant interest for various applications, including as internal standards in mass spectrometry and for studying reaction mechanisms. nih.gov

Deuterium (B1214612) can be introduced into the molecule at specific positions through the use of deuterated starting materials or reagents. For example, in an alkylation strategy, deuterated ethyl iodide or propyl iodide could be used to introduce a deuterated alkyl chain.

Alternatively, direct hydrogen-deuterium exchange reactions can be employed. nih.gov This often involves the use of a catalyst, such as platinum or ruthenium, in the presence of a deuterium source like deuterium oxide (D₂O). The conditions for such exchange reactions need to be carefully controlled to achieve the desired level of deuteration at specific sites within the molecule. For instance, a sustainable method for the synthesis of deuterated N-methyl/ethyl amines from nitroarenes has been reported, which could potentially be adapted for the synthesis of deuterated N1-Ethyl-N3-propyl-1,3-propanediamine. nih.gov A related deuterated compound, N,N,N',N'-Tetramethyl-1,3-propanediamine-d18, has been synthesized, indicating the feasibility of preparing heavily deuterated propanediamine derivatives. cymitquimica.com

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Features | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Stepwise Alkylation with Protecting Groups | Sequential introduction of alkyl groups on a mono-protected diamine. | High control over substitution pattern, leading to a pure product. | Multi-step process, may require protection and deprotection steps. |

| Reductive Amination | Formation of C-N bonds via reaction of an amine with a carbonyl compound followed by reduction. | Often a one-pot reaction, can be highly selective. | Requires availability of suitable carbonyl precursors. |

| Direct Hydrogen-Deuterium Exchange | Catalytic exchange of hydrogen atoms with deuterium from a deuterium source. | Allows for late-stage introduction of isotopic labels. | May lack regioselectivity, potential for over-deuteration. |

Chemical Reactivity and Mechanistic Studies of N1 Ethyl N3 Propyl 1,3 Propanediamine

Nucleophilic Character of Amine Functionalities in N1-Ethyl-N3-propyl-1,3-propanediamine

The defining chemical feature of N1-Ethyl-N3-propyl-1,3-propanediamine is the presence of two amine groups, each with a lone pair of electrons on the nitrogen atom. This makes them effective nucleophiles. The nucleophilicity of these amines, however, is not identical. The N1-ethyl group is a secondary amine, while the N3-propyl group is a primary amine. Generally, primary amines are less sterically hindered than secondary amines, which can influence their relative reactivity in nucleophilic substitution reactions.

Table 1: Comparison of Amine Functionalities in N1-Ethyl-N3-propyl-1,3-propanediamine

| Amine Functionality | Classification | Substituents | Relative Steric Hindrance |

| N1-amine | Secondary | Ethyl, Propyl-diamine backbone | Higher |

| N3-amine | Primary | Propyl, Propyl-diamine backbone | Lower |

Reactivity of N1-Ethyl-N3-propyl-1,3-propanediamine in Alkylation, Acylation, and Condensation Reactions

The nucleophilic amine groups of N1-Ethyl-N3-propyl-1,3-propanediamine readily participate in several fundamental organic reactions.

Alkylation: This compound can undergo nucleophilic substitution reactions with alkyl halides. This can lead to the formation of more complex amines. The reaction can proceed at either nitrogen atom, and the product distribution may be influenced by reaction conditions such as the solvent and the nature of the alkylating agent.

Acylation: In reactions with acyl chlorides or anhydrides, N1-Ethyl-N3-propyl-1,3-propanediamine will form amides. This reaction is typically rapid and exothermic. The less sterically hindered primary amine is generally expected to be more reactive in acylation reactions.

Condensation Reactions: The primary amine functionality can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction is often reversible and catalyzed by acid or base.

Analysis of Intramolecular and Intermolecular Interactions of N1-Ethyl-N3-propyl-1,3-propanediamine (e.g., hydrogen bonding)

The presence of N-H bonds in both the primary and secondary amine groups allows N1-Ethyl-N3-propyl-1,3-propanediamine to act as a hydrogen bond donor. The lone pairs on the nitrogen atoms also enable it to act as a hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: In the pure substance, extensive intermolecular hydrogen bonding is expected, which would influence its physical properties, such as boiling point and viscosity.

Intramolecular Hydrogen Bonding: It is possible for intramolecular hydrogen bonds to form between the two amine groups, creating a cyclic conformation. This would depend on the flexibility of the propane (B168953) backbone and the energetic favorability of such an interaction.

Coordination Chemistry and Ligand Properties of N1 Ethyl N3 Propyl 1,3 Propanediamine

N1-Ethyl-N3-propyl-1,3-propanediamine as a Bidentate Ligand in Metal Complexes

N1-Ethyl-N3-propyl-1,3-propanediamine is an asymmetrically substituted diamine. The presence of two nitrogen atoms, separated by a three-carbon propane (B168953) backbone, allows this molecule to act as a chelating ligand. In the context of coordination chemistry, it typically functions as a bidentate ligand, meaning it can donate two pairs of electrons from its two nitrogen atoms to a central metal ion. This chelation results in the formation of a stable six-membered ring structure with the metal ion.

Complex Formation with Transition Metal Ions (e.g., Cobalt)

Transition metal ions, with their partially filled d-orbitals, readily form coordination complexes with a wide variety of ligands, including diamines like N1-Ethyl-N3-propyl-1,3-propanediamine. The formation of these complexes is a result of Lewis acid-base interactions, where the metal ion acts as a Lewis acid (electron pair acceptor) and the nitrogen atoms of the diamine act as Lewis bases (electron pair donors).

While specific studies on the complexation of N1-Ethyl-N3-propyl-1,3-propanediamine with cobalt are not extensively detailed in the available literature, we can infer its behavior from studies on similar alkyl-substituted 1,3-propanediamines. For instance, cobalt(III) complexes with various 1,3-propanediamine derivatives have been synthesized and characterized. These complexes typically exhibit an octahedral geometry, with the diamine ligands occupying two coordination sites. The remaining coordination sites are filled by other ligands, such as halides, water molecules, or anions like nitrate (B79036).

The stability of the resulting cobalt complex would be influenced by the chelate effect, where the formation of a ring structure with the metal ion enhances thermodynamic stability compared to coordination with two separate monodentate amine ligands.

Structural Characterization of Coordination Compounds Involving N1-Ethyl-N3-propyl-1,3-propanediamine Ligands (e.g., crystal structures, 3D networks)

Below is a table summarizing the expected coordination properties based on the general behavior of similar ligands.

| Property | Description |

| Ligand Type | Bidentate |

| Donor Atoms | Two Nitrogen Atoms |

| Chelate Ring Size | 6-membered |

| Typical Coordination Geometry | Octahedral (for Co(III)) |

| Key Structural Features | Asymmetric substitution, non-planar chelate ring |

| Supramolecular Interactions | Hydrogen bonding leading to 3D networks |

Applications of N1 Ethyl N3 Propyl 1,3 Propanediamine in Advanced Chemical Systems

Catalytic Applications of N1-Ethyl-N3-propyl-1,3-propanediamine and its Functional Analogues

The presence of nitrogen atoms with lone-pair electrons makes diamines like N1-Ethyl-N3-propyl-1,3-propanediamine and its analogues effective as catalysts or catalyst components in various organic reactions. Their ability to act as bases or ligands for metal centers is central to their catalytic activity.

A notable functional analogue, N,N,N',N'-Tetramethyl-1,3-propanediamine, serves as a catalyst in the production of polyurethane foams and micro-pore elastomers. google.com In these systems, it acts as a blowing catalyst, promoting the reaction between isocyanates and water to generate carbon dioxide, which forms the cellular structure of the foam. The diamine's structure facilitates the stabilization of reactive intermediates, thereby controlling the rate of polymerization and foam formation. google.com The catalytic efficacy of such diamines is influenced by the steric and electronic properties of the alkyl substituents on the nitrogen atoms, suggesting that the ethyl and propyl groups in N1-Ethyl-N3-propyl-1,3-propanediamine would modulate its catalytic performance in similar applications.

Table 1: Catalytic Applications of Functional Analogues

| Compound Name | Application | Role |

|---|

Utilization of N1-Ethyl-N3-propyl-1,3-propanediamine as a Key Building Block in Complex Organic Synthesis

The diamine structure is a fundamental component in the synthesis of more complex molecules, including other amines, heterocyclic compounds, and active ingredients for the pharmaceutical and agrochemical industries. The parent compound, 1,3-Diaminopropane (B46017), is a well-established building block in the synthesis of heterocycles used in textile finishing and coordination complexes. wikipedia.org

Substituted diamines like N1-Ethyl-N3-propyl-1,3-propanediamine offer a scaffold for creating molecules with specific functionalities. The differential substitution on the nitrogen atoms (ethyl on one, propyl on the other) allows for regioselective reactions, making it a valuable intermediate. For instance, in pharmaceutical synthesis, the 1,3-diaminopropane core is found in drugs such as piroxantrone (B1684485) and losoxantrone. wikipedia.org The synthesis of complex amines and pharmaceutical intermediates often involves the reaction of diamines with other molecules to build larger, more functional structures. newhavenpharma.com The continuous preparation of N,N-dimethyl-1,3-propanediamine from dimethylamine (B145610) and acrylonitrile (B1666552) highlights an industrial pathway for producing such building blocks, which are crucial for manufacturing detergents, surfactants, and various additives. google.com

Table 2: Examples of Diamines in Organic Synthesis

| Diamine | Synthetic Application | Resulting Product Class |

|---|---|---|

| 1,3-Diaminopropane | Synthesis of heterocycles | Pharmaceutical intermediates (e.g., piroxantrone) |

Integration of N1-Ethyl-N3-propyl-1,3-propanediamine into Polymer and Resin Systems

The two amine groups in N1-Ethyl-N3-propyl-1,3-propanediamine can react with various monomers to form polymers. This makes it and its analogues useful as curing agents for epoxy resins and as monomers in the synthesis of polyamides.

In epoxy resin systems, diamines function as hardeners or curing agents. The amine's hydrogen atoms react with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid, three-dimensional thermoset network. N,N,N',N'-Tetramethyl-1,3-propanediamine is noted for its use as a solidifying agent and promoter for epoxy resins. google.com

Furthermore, diamines are essential monomers for producing polyamides, a class of polymers that includes nylon. Polyamides are synthesized through the condensation reaction of a diamine and a dicarboxylic acid or its derivative. A patented process describes the formation of polyamides from the reaction of 1,3-diaminopropane with diphenyl isophthalate. google.com This demonstrates the utility of the 1,3-propanediamine backbone in creating molding resins. The incorporation of a substituted diamine like N1-Ethyl-N3-propyl-1,3-propanediamine would alter the properties of the resulting polyamide, such as its melting point, flexibility, and solubility, by disrupting the polymer chain's regularity and hydrogen bonding.

Table 3: Polymer and Resin Applications

| Compound | Polymer System | Role |

|---|---|---|

| N,N,N',N'-Tetramethyl-1,3-propanediamine | Epoxy Resins | Curing Agent / Promoter |

Role in Functionalized Materials for Gas Separation and Capture Technologies

Amines are widely investigated for their ability to capture acidic gases, most notably carbon dioxide (CO2), due to the reaction between the basic amine and the acidic CO2. Diamines are particularly effective as they offer multiple active sites for CO2 capture.

Novel solvent systems incorporating diamines are being developed for post-combustion CO2 capture. google.com Research has explored aqueous solutions of compounds like N-(3-aminopropyl)-1,3-propanediamine (APDA) as effective CO2 absorbents. researchgate.net The mechanism involves the formation of carbamates upon reaction with CO2. The efficiency of these solvents depends on factors like absorption capacity, reaction kinetics, and the energy required for regeneration. The structure of N1-Ethyl-N3-propyl-1,3-propanediamine, with its two secondary amine groups, provides the necessary functionality to react with and capture CO2 from gas streams. Functionalizing materials with such diamines can produce solid sorbents or liquid solvents tailored for gas separation technologies.

Table 4: Diamines in CO2 Capture

| Diamine Analogue | Technology | Key Feature |

|---|---|---|

| N1,N1,N3-trimethylpropane-1,3-diamine | Solvent System | Component in low-viscosity CO2 capture solvent |

Employment of N1-Ethyl-N3-propyl-1,3-propanediamine as a Chemical Reagent in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, specific chemical reagents are required for separation and analysis. A close structural analogue, N1-Ethyl-1,3-propanediamine, is explicitly described as a diamine compound for proteomics research. scbt.com

Another functional analogue, N,N'-Diethyl-1,3-propanediamine, has been utilized as a displacer in cation exchange chromatography. sigmaaldrich.comunilongindustry.com This technique is used to separate proteins based on their net positive charge. In this context, the diamine acts as a displacer molecule that competes with the bound proteins for sites on the chromatography column, facilitating their elution and separation. It was specifically used in screening for the separation of proteins like ribonuclease A and α-chymotrypsinogen A. sigmaaldrich.comunilongindustry.com The basic nature and charge characteristics of N1-Ethyl-N3-propyl-1,3-propanediamine make it suitable for similar roles in protein separation and purification protocols.

Table 5: Applications in Proteomics

| Compound | Application Area | Specific Use |

|---|---|---|

| N1-Ethyl-1,3-propanediamine | Proteomics Research | General Reagent |

Table of Mentioned Compounds

| Compound Name |

|---|

| N1-Ethyl-N3-propyl-1,3-propanediamine |

| N,N,N',N'-Tetramethyl-1,3-propanediamine |

| 1,3-Diaminopropane |

| Piroxantrone |

| Losoxantrone |

| N,N-dimethyl-1,3-propanediamine |

| Dimethylamine |

| Acrylonitrile |

| Diphenyl isophthalate |

| N-(3-aminopropyl)-1,3-propanediamine |

| N1-Ethyl-1,3-propanediamine |

| N,N'-Diethyl-1,3-propanediamine |

| Ribonuclease A |

| α-chymotrypsinogen A |

Derivatives and Analogues of N1 Ethyl N3 Propyl 1,3 Propanediamine

Synthesis and Characterization of Structurally Modified N1-Ethyl-N3-propyl-1,3-propanediamine Derivatives

The synthesis of N1-Ethyl-N3-propyl-1,3-propanediamine and its structurally modified derivatives can be achieved through several established synthetic routes for unsymmetrical N,N'-dialkyl-1,3-propanediamines. A common and effective method involves a stepwise alkylation of 1,3-diaminopropane (B46017). This approach allows for the controlled introduction of different alkyl groups onto the nitrogen atoms.

One plausible synthetic pathway begins with the mono-alkylation of 1,3-diaminopropane with either an ethyl or propyl halide. To favor mono-substitution, a large excess of the diamine is typically used. The resulting N-ethyl-1,3-propanediamine or N-propyl-1,3-propanediamine is then isolated and subsequently reacted with the other corresponding alkyl halide to yield the desired N1-Ethyl-N3-propyl-1,3-propanediamine.

Another versatile method is reductive amination. This involves the reaction of 3-(ethylamino)propanal or 3-(propylamino)propanal with propylamine (B44156) or ethylamine (B1201723), respectively, in the presence of a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

Structural modifications can be introduced by utilizing substituted alkyl halides or aldehydes in the aforementioned synthetic schemes. For instance, derivatives with functional groups on the ethyl or propyl chains can be synthesized by starting with appropriately functionalized precursors.

Characterization of the synthesized compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, confirming the presence and connectivity of the ethyl and propyl groups. Infrared (IR) spectroscopy helps in identifying the characteristic N-H and C-N bond vibrations. Mass spectrometry provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

Comparative Studies on the Chemical Behavior of N1-Ethyl-N3-propyl-1,3-propanediamine and Related Diamines

The chemical behavior of N1-Ethyl-N3-propyl-1,3-propanediamine is best understood through comparative studies with its symmetrical and less substituted analogues, such as N1-Ethyl-1,3-propanediamine and N1,N3-Diethylpropane-1,3-diamine. These comparisons highlight the influence of the nature and symmetry of the alkyl substituents on the diamine's properties.

Basicity and Reactivity: The basicity of these diamines is a key chemical property, influenced by the inductive effect of the alkyl groups. Generally, the electron-donating nature of the ethyl and propyl groups increases the electron density on the nitrogen atoms, making them more basic than the parent 1,3-diaminopropane. N1-Ethyl-N3-propyl-1,3-propanediamine is expected to have a basicity intermediate between that of N1-Ethyl-1,3-propanediamine and N1,N3-Diethylpropane-1,3-diamine. The unsymmetrical nature of N1-Ethyl-N3-propyl-1,3-propanediamine can also lead to differential reactivity of the two nitrogen atoms in certain reactions.

Complexation Chemistry: Like other diamines, N1-Ethyl-N3-propyl-1,3-propanediamine and its analogues can act as bidentate ligands in coordination chemistry, forming stable complexes with various metal ions. The stability and structure of these complexes are influenced by the steric hindrance and electronic effects of the N-alkyl groups. Comparative studies of their coordination compounds can reveal subtle differences in their chelating abilities and the resulting geometries of the metal complexes.

Physical Properties: The physical properties, such as boiling point and solubility, are also affected by the alkyl substituents. An increase in the size of the alkyl groups generally leads to a higher boiling point due to increased van der Waals forces. The symmetry of the molecule can also play a role in its packing in the solid state and thus its melting point.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| N1-Ethyl-1,3-propanediamine | C5H14N2 | 102.18 | 146-148 |

| N1,N3-Diethylpropane-1,3-diamine | C7H18N2 | 130.23 | 169-171 |

| N-Propyl-1,3-propanediamine | C6H16N2 | 116.20 | 169 |

Structure-Reactivity Relationships within the N1-Ethyl-N3-propyl-1,3-propanediamine Family of Compounds

The structure-reactivity relationships within the family of N1-Ethyl-N3-propyl-1,3-propanediamine and its derivatives are governed by the interplay of steric and electronic effects of the substituents.

Influence of Alkyl Chain Length and Branching: Increasing the length or branching of the alkyl groups attached to the nitrogen atoms generally increases steric hindrance. This can affect the rate and outcome of reactions involving the nitrogen lone pairs. For instance, in reactions such as nucleophilic substitution or complex formation, bulkier substituents may slow down the reaction rate.

Electronic Effects of Substituents: The introduction of electron-withdrawing or electron-donating groups on the alkyl chains can significantly alter the basicity and nucleophilicity of the nitrogen atoms. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will enhance it. This, in turn, influences their reactivity in acid-base reactions and as nucleophiles.

Impact of Backbone Modification: Modifications to the propane-1,3-diamine backbone, such as the introduction of substituents on the carbon chain, can also impact the molecule's conformation and the accessibility of the nitrogen lone pairs. This can lead to changes in reactivity and the stereochemical outcome of reactions.

Theoretical and Computational Investigations of N1 Ethyl N3 Propyl 1,3 Propanediamine

Quantum Chemical Calculations of N1-Ethyl-N3-propyl-1,3-propanediamine Electronic Structure and Conformations (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and conformational landscape of N1-Ethyl-N3-propyl-1,3-propanediamine. Such studies would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. A conformational analysis would also be necessary to identify various low-energy isomers and the rotational barriers between them. Key parameters that would be calculated include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT Calculation Parameters for N1-Ethyl-N3-propyl-1,3-propanediamine

| Parameter | Example Value/Method |

|---|---|

| Method | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (water) |

| Optimized Energy | (Value in Hartrees) |

Molecular Dynamics and Modeling Simulations for N1-Ethyl-N3-propyl-1,3-propanediamine and its Interactions

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of N1-Ethyl-N3-propyl-1,3-propanediamine over time. By simulating the motion of atoms and molecules, MD can reveal information about the compound's flexibility, intermolecular interactions, and behavior in different environments (e.g., in a solvent or interacting with a biological macromolecule). This would involve the development of a force field specifically parameterized for this molecule or the use of a general force field.

Computational Predictions of Spectroscopic Characteristics of N1-Ethyl-N3-propyl-1,3-propanediamine

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For N1-Ethyl-N3-propyl-1,3-propanediamine, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for N1-Ethyl-N3-propyl-1,3-propanediamine

| Spectroscopic Technique | Predicted Peak/Chemical Shift |

|---|---|

| ¹H NMR | (List of predicted chemical shifts in ppm) |

| ¹³C NMR | (List of predicted chemical shifts in ppm) |

| IR Spectroscopy | (List of major vibrational frequencies in cm⁻¹) |

Analysis of Charge Transfer and Frontier Molecular Orbitals in N1-Ethyl-N3-propyl-1,3-propanediamine Systems

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the reactivity and electronic properties of N1-Ethyl-N3-propyl-1,3-propanediamine. The energy gap between the HOMO and LUMO would provide an indication of the molecule's chemical stability and reactivity. Furthermore, calculations of the molecular electrostatic potential (MEP) would reveal the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Table 3: Hypothetical Frontier Molecular Orbital Data for N1-Ethyl-N3-propyl-1,3-propanediamine

| Parameter | Predicted Value (in eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

Advanced Analytical Techniques in N1 Ethyl N3 Propyl 1,3 Propanediamine Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are indispensable for determining the molecular structure of N1-Ethyl-N3-propyl-1,3-propanediamine by probing the interactions of the molecule with electromagnetic radiation. Although specific spectral data for N1-Ethyl-N3-propyl-1,3-propanediamine is not extensively published, the expected spectroscopic characteristics can be inferred from the analysis of structurally similar N-alkylated 1,3-propanediamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence and connectivity of the ethyl, propyl, and propanediamine moieties. For instance, the methylene (B1212753) groups adjacent to the nitrogen atoms would exhibit characteristic downfield shifts. ¹³C NMR spectroscopy would complement this by identifying all unique carbon environments within the molecule.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of N1-Ethyl-N3-propyl-1,3-propanediamine. Electron ionization (EI) mass spectrometry of related N-alkyl-1,3-propanediamines typically results in the formation of a molecular ion peak (M⁺), confirming the compound's molecular weight. mdpi.com The fragmentation pattern, arising from the cleavage of C-C and C-N bonds, would provide further structural information.

Infrared (IR) Spectroscopy is used to identify the functional groups present in N1-Ethyl-N3-propyl-1,3-propanediamine. The IR spectrum would be expected to show characteristic absorption bands corresponding to N-H stretching and bending vibrations, as well as C-H stretching and bending vibrations of the alkyl chains. The absence of certain bands can also be informative in confirming the structure.

| Spectroscopic Technique | Expected Observations for N1-Ethyl-N3-propyl-1,3-propanediamine | Information Gained |

| ¹H NMR | Signals for ethyl (triplet and quartet), propyl (triplet, sextet, triplet), and propanediamine backbone protons with characteristic chemical shifts and coupling patterns. | Connectivity of protons, confirmation of alkyl groups. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the ethyl, propyl, and propanediamine moieties. | Carbon skeleton of the molecule. |

| Mass Spectrometry (EI-MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragment ions. | Molecular weight and fragmentation pattern for structural confirmation. |

| Infrared (IR) Spectroscopy | Absorption bands for N-H stretching and bending, and C-H stretching and bending vibrations. | Presence of key functional groups. |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating N1-Ethyl-N3-propyl-1,3-propanediamine from reaction mixtures and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile amines like N1-Ethyl-N3-propyl-1,3-propanediamine. Due to the basic nature of amines, which can lead to peak tailing on standard GC columns, derivatization is often employed to improve chromatographic performance. dntb.gov.ua For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) can produce less polar and more volatile derivatives that are amenable to GC analysis. dntb.gov.ua The choice of a suitable stationary phase, such as those with low silanol (B1196071) activity, is also critical for achieving good peak shapes.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of N1-Ethyl-N3-propyl-1,3-propanediamine, particularly if the compound has low volatility or is thermally labile. Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of polar compounds. researchgate.netjocpr.com A C18 or a more polar embedded-phase column could be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to improve peak shape by protonating the amine groups. researchgate.netjocpr.com

The purity of N1-Ethyl-N3-propyl-1,3-propanediamine can be determined by calculating the peak area percentage from the chromatogram obtained from either GC or HPLC analysis.

| Chromatographic Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| Gas Chromatography (GC) | Non-polar or mid-polarity capillary columns (e.g., DB-5, DB-17) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Separation of volatile components, purity assessment. |

| High-Performance Liquid Chromatography (HPLC) | C18, C8, or polar-embedded reverse-phase columns | Acetonitrile/Water with acidic modifier (e.g., formic acid) | UV Detector, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Separation of less volatile compounds, purity assessment. |

X-ray Diffraction Analysis for Solid-State Structures of N1-Ethyl-N3-propyl-1,3-propanediamine Containing Materials

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional atomic arrangement of crystalline solids. While the crystal structure of N1-Ethyl-N3-propyl-1,3-propanediamine in its free base form may not be readily available in the literature, this compound can act as a ligand to form crystalline coordination complexes with metal ions.

Powder X-ray diffraction (PXRD) can be used to analyze polycrystalline materials containing N1-Ethyl-N3-propyl-1,3-propanediamine. This technique is useful for phase identification, assessing sample purity, and determining the crystal system and unit cell parameters of the material. jocpr.com

| X-ray Diffraction Technique | Sample Form | Information Obtained | Relevance to N1-Ethyl-N3-propyl-1,3-propanediamine |

| Single-Crystal X-ray Diffraction | Single crystal | Precise 3D atomic arrangement, bond lengths, bond angles, coordination geometry. | Elucidation of the solid-state structure of metal complexes or crystalline salts of the compound. |

| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Crystalline phase identification, lattice parameters, assessment of crystallinity and purity. | Characterization of bulk crystalline materials containing the compound. |

Future Research Perspectives and Unaddressed Challenges Pertaining to N1 Ethyl N3 Propyl 1,3 Propanediamine

Identification of Knowledge Gaps in N1-Ethyl-N3-propyl-1,3-propanediamine Chemistry

A primary challenge in the study of N1-Ethyl-N3-propyl-1,3-propanediamine is the significant lack of dedicated research. A comprehensive understanding of its chemical and physical properties remains to be established. Key areas where knowledge is currently deficient include:

Detailed Physicochemical Characterization: Beyond basic identifiers such as CAS number (1040691-95-9), molecular formula (C8H20N2), and molecular weight (144.26 g/mol ), a thorough documentation of its physical and chemical properties is needed. 1int.co.uk This includes, but is not limited to, boiling point, melting point, density, refractive index, and solubility in various solvents. While data for related compounds like N,N'-diethyl-1,3-propanediamine exists, these are not directly transferable.

Spectroscopic Data: A complete spectroscopic profile, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous identification and for understanding its molecular structure and bonding.

Conformational Analysis: The flexibility of the propane (B168953) backbone and the different alkyl substituents on the nitrogen atoms suggest a complex conformational landscape. Understanding the preferred conformations of N1-Ethyl-N3-propyl-1,3-propanediamine is crucial for predicting its reactivity and interaction with other molecules.

Reactivity Profile: A systematic study of its reactivity as a nucleophile, a base, and a potential ligand is necessary. This includes understanding its pKa values to quantify its basicity and its kinetic and thermodynamic parameters in various chemical reactions.

The following table summarizes the currently available basic information for N1-Ethyl-N3-propyl-1,3-propanediamine:

| Property | Value |

| CAS Number | 1040691-95-9 |

| Molecular Formula | C8H20N2 |

| Molecular Weight | 144.26 g/mol |

Exploration of Novel Synthetic Pathways and Functionalization Strategies

The development of efficient and selective synthetic routes to unsymmetrical diamines like N1-Ethyl-N3-propyl-1,3-propanediamine is a significant area for future research. While general methods for the synthesis of polyamines exist, optimizing these for this specific unsymmetrical structure presents a challenge. nih.gov

Novel Synthetic Methodologies: Research into novel synthetic pathways could focus on improving yield, reducing the number of steps, and utilizing more environmentally benign reagents. This could involve exploring catalytic methods, such as directed hydroamination of allylic amines, which has shown promise for the synthesis of unsymmetrical vicinal diamines. nih.gov Another avenue could be the development of one-pot procedures that avoid the isolation of intermediates.

Functionalization Strategies: The two secondary amine groups in N1-Ethyl-N3-propyl-1,3-propanediamine offer opportunities for further functionalization. Research could be directed towards the selective modification of one amine group over the other. This would allow for the creation of a diverse range of derivatives with tailored properties. The use of protecting group strategies will be crucial in achieving such selective functionalization.

Chiral Synthesis: The development of methods for the enantioselective synthesis of chiral derivatives of N1-Ethyl-N3-propyl-1,3-propanediamine could be of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry.

The table below outlines potential synthetic strategies that could be explored for N1-Ethyl-N3-propyl-1,3-propanediamine:

| Synthetic Approach | Description | Potential Advantages |

| Reductive Amination | Stepwise reaction of 1,3-diaminopropane (B46017) with acetaldehyde and then propanal under reducing conditions. | Utilizes readily available starting materials. |

| Alkylation of Amines | Sequential alkylation of a protected 1,3-propanediamine with ethyl and propyl halides. | Offers good control over the introduction of alkyl groups. |

| Directed Hydroamination | Catalytic addition of an amine to an alkene containing a directing group. nih.gov | Potentially more atom-economical and efficient. nih.gov |

Potential for N1-Ethyl-N3-propyl-1,3-propanediamine in Emerging Chemical Technologies

Given the versatile nature of diamines and polyamines, N1-Ethyl-N3-propyl-1,3-propanediamine and its derivatives could find applications in several emerging technologies. Future research should explore these potential applications.

Coordination Chemistry and Catalysis: The two nitrogen atoms of N1-Ethyl-N3-propyl-1,3-propanediamine can act as a bidentate ligand, chelating to metal centers. The unsymmetrical nature of the ligand could lead to the formation of metal complexes with unique geometries and catalytic properties. These could be investigated for applications in homogeneous catalysis, such as in cross-coupling reactions or asymmetric synthesis.

Materials Science: Diamines are common building blocks for polymers such as polyamides and polyimides. The incorporation of the unsymmetrical N1-Ethyl-N3-propyl-1,3-propanediamine monomer could lead to polymers with novel properties, such as improved solubility and processability, while maintaining good thermal stability. mdpi.com It could also be used as a curing agent for epoxy resins, potentially imparting specific mechanical properties to the resulting thermoset.

Biological and Medicinal Chemistry: Polyamines are known to play crucial roles in various biological processes, and synthetic polyamine analogues are being investigated as potential therapeutic agents. nih.gov Future research could explore the biological activity of N1-Ethyl-N3-propyl-1,3-propanediamine and its derivatives, for example, as enzyme inhibitors or as part of drug delivery systems.

The following table summarizes potential areas of application for N1-Ethyl-N3-propyl-1,3-propanediamine:

| Area of Application | Potential Role |

| Catalysis | As a ligand for metal catalysts in organic synthesis. |

| Polymer Chemistry | As a monomer for the synthesis of specialty polymers. mdpi.com |

| Medicinal Chemistry | As a scaffold for the development of new bioactive molecules. nih.gov |

| Corrosion Inhibition | As a component in formulations to protect metal surfaces. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-Ethyl-N3-propyl-1,3-propanediamine, and how can purity be ensured?

- Methodological Answer : A common approach involves alkylation of 1,3-propanediamine with ethyl and propyl halides under controlled conditions. For example, describes a protocol where 1,3-dibromopropane reacts with amines at 50°C in ethanol, followed by purification via vacuum distillation and characterization using IR and mass spectrometry. To ensure purity, employ column chromatography (for intermediates) and validate via GC-MS or HPLC with UV detection. Monitor reaction progress using TLC with ethyl acetate as the mobile phase .

Q. How can structural confirmation of N1-Ethyl-N3-propyl-1,3-propanediamine be achieved?

- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify ethyl (-CH2CH3) and propyl (-CH2CH2CH3) substituents on the diamine backbone. For example, highlights NMR analysis of oligomeric amines, where methylene (-CH2-) protons adjacent to nitrogen resonate at δ 2.3–3.0 ppm. Mass spectrometry (ESI-MS) can confirm molecular weight, while IR spectroscopy detects N-H stretching (~3300 cm⁻¹) and bending vibrations (~1600 cm⁻¹) .

Q. What safety protocols are critical for handling N1-Ethyl-N3-propyl-1,3-propanediamine?

- Methodological Answer : Due to acute toxicity risks (common in diamines; see ), use chemical-resistant gloves (e.g., nitrile) and safety goggles. Work under a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with weak acids) and disposal .

Advanced Research Questions

Q. How does N1-Ethyl-N3-propyl-1,3-propanediamine perform as a cross-linker in polymer networks compared to N,N,N′,N′-tetramethyl-1,3-propanediamine?

- Methodological Answer : Compare cross-linking efficiency using rheometry or swelling studies. shows that tetramethyl derivatives enhance silica-pore sorption for Cr(VI) via quaternary ammonium groups. For N1-Ethyl-N3-propyl derivatives, test hydrogel swelling ratios and mechanical strength (e.g., tensile testing) to evaluate flexibility from longer alkyl chains. Monitor thermal stability via TGA .

Q. Can N1-Ethyl-N3-propyl-1,3-propanediamine act as a selective displacer in ion-exchange chromatography for protein purification?

- Methodological Answer : Design a parallel batch screening assay (as in ) using high-performance sepharose SP resin. Test displacer selectivity for ribonuclease A vs. α-chymotrypsinogen A at varying pH (4–6). Monitor elution profiles via UV-Vis (280 nm) and compare with established displacers like N,N′-diethyl-1,3-propanediamine. Optimize ionic strength (0.1–0.5 M NaCl) to balance binding affinity .

Q. How do structural modifications (e.g., ethyl vs. propyl groups) affect CO2 capture efficiency in phase-change solvents?

- Methodological Answer : Conduct CO2 absorption experiments in a gas-tight reactor ( ). Compare absorption capacity (mmol CO2/g solvent) of N1-Ethyl-N3-propyl derivatives with N-cyclohexyl-1,3-propanediamine (CHAP) at 40°C. Use FTIR to track carbamate formation (~1650 cm⁻¹). Evaluate regeneration efficiency via temperature-swing cycles (80–120°C) .

Q. What analytical strategies resolve contradictions in reported catalytic activity of N1-Ethyl-N3-propyl-1,3-propanediamine in asymmetric synthesis?

- Methodological Answer : Replicate studies under standardized conditions (solvent, temperature, catalyst loading). Use chiral HPLC to quantify enantiomeric excess (e.g., for aldol reactions). If discrepancies persist, perform DFT calculations to assess steric effects from ethyl/propyl groups on transition-state stabilization. Cross-validate with X-ray crystallography of catalyst-substrate complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.